alpha-(Trichloromethyl)benzyl propionate

Description

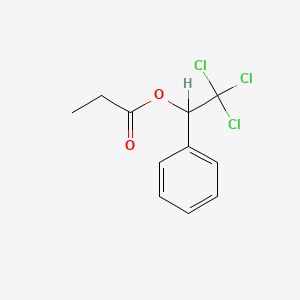

α-(Trichloromethyl)benzyl propionate (CAS 31643-14-8) is an organochlorine compound with the molecular formula C₁₁H₁₁Cl₃O₂ and a molecular weight of 281.566 g/mol . Structurally, it consists of a benzyl group substituted with a trichloromethyl (-CCl₃) group at the alpha position, esterified with propionic acid. This compound is primarily utilized in specialized chemical syntheses, such as polymer chemistry and prodrug development, due to its reactive trichloromethyl group and ester functionality .

Properties

CAS No. |

31643-14-8 |

|---|---|

Molecular Formula |

C11H11Cl3O2 |

Molecular Weight |

281.6 g/mol |

IUPAC Name |

(2,2,2-trichloro-1-phenylethyl) propanoate |

InChI |

InChI=1S/C11H11Cl3O2/c1-2-9(15)16-10(11(12,13)14)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |

InChI Key |

UCXKKRMHRMTKQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation Method

- Reactants: Benzaldehyde and chloroform.

- Catalyst: Strong base, typically potassium hydroxide or solid super basic catalysts.

- Solvent: Often a dipolar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidinone.

- Conditions: The reaction is typically carried out at sub-zero to ambient temperatures (-25°C to 0°C) to avoid side reactions such as the Cannizzaro reaction.

- Yield: High isolated yields (~90-98%) with minimal by-products.

Detailed Procedure (Based on US Patent US4603227A)

- Mix benzaldehyde and chloroform in a solvent such as methanol/DMF.

- Add potassium hydroxide as the base catalyst.

- Maintain reaction temperature between -25°C to 0°C.

- Stir until reaction completion, typically a few hours.

- Work-up involves extraction with methylene chloride, washing with water, sodium bisulfite, sodium bicarbonate, and drying.

- Purification includes charcoal treatment and filtration.

- Resulting alpha-(trichloromethyl)benzyl alcohol is obtained in ~98% yield with high purity.

Preparation of Alpha-(Trichloromethyl)benzyl Propionate

The esterification of alpha-(trichloromethyl)benzyl alcohol with propionic acid or its derivatives leads to the formation of this compound.

Esterification via Reactive Distillation (Based on CN108191653A)

- Step 1: Preparation of alpha-(trichloromethyl)benzyl alcohol as above.

- Step 2: Esterification of the alcohol with propionic acid or acetic acid analogs.

- Catalyst: Strong acid catalysts supported on solid fillers such as sulfate/TiO2.

- Equipment: Reactive distillation column equipped with catalyst packing.

- Conditions: Esterification carried out at around 80°C with continuous feeding at the upper end of the catalyst bed.

- Purification: Flash vaporization at ~180°C for 2 minutes to obtain crude ester product.

- Yield and Purity: Product purity ≥ 99.5 wt%, with low coloration and high yield (e.g., 2.12 kg product from 2.18 kg alcohol).

Alternative Esterification Approaches

- Conventional acid-catalyzed esterification with propionic anhydride or propionyl chloride in presence of base scavengers.

- Use of immobilized acid catalysts for cleaner reaction and easier separation.

- Mild conditions to preserve the trichloromethyl group integrity.

Summary of Preparation Methods

| Step | Method/Conditions | Catalyst/ Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Alpha-(trichloromethyl)benzyl alcohol synthesis | Base-catalyzed condensation of benzaldehyde and chloroform at -25 to 0°C | KOH or solid super base; methanol/DMF solvent | 90-98 | >98 | Avoids Cannizzaro reaction; high selectivity |

| Esterification to propionate | Reactive distillation with solid acid catalyst at 80°C | SO4^2-/TiO2 solid acid catalyst | ~97-99 | ≥99.5 | Flash vaporization purification; continuous process |

Research Findings and Considerations

- The choice of base and solvent in the condensation step is critical to maximize yield and minimize side reactions.

- Solid super basic catalysts prepared by high-temperature roasting of metal nitrates with alkali hydroxides provide efficient catalysis and easy removal.

- Reactive distillation for esterification allows simultaneous reaction and separation, improving efficiency and product purity.

- Temperature control is essential during both steps to prevent decomposition or side reactions.

- The trichloromethyl group is sensitive; mild acidic conditions during esterification are preferred to maintain structural integrity.

- The methods described provide scalable routes suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trichloromethyl)benzyl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Methyl-substituted derivatives.

Substitution: Various substituted benzyl propionates.

Scientific Research Applications

Pharmaceutical Applications

Alpha-(Trichloromethyl)benzyl propionate serves as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the production of anthelmintic agents, which are effective against parasitic worms in livestock. For instance, a patented process describes how derivatives of this compound can be transformed into trichlorovinyl benzenedisulfonamide, a key anthelmintic agent used to treat liver flukes in sheep and cattle .

Case Study: Anthelmintic Agents

- Compound : Trichloromethyl-3-nitrobenzyl alcohol

- Application : Intermediate for synthesizing clorsulon

- Yield : The novel synthesis method provides a 90% yield without Cannizzaro by-products, enhancing product purity and efficiency .

Agricultural Uses

In agriculture, this compound is explored for its potential as a pesticide or fungicide. Its chlorinated structure may confer specific biological activity against pests and pathogens. Research into similar compounds has shown efficacy in controlling various agricultural pests, suggesting that this compound could be developed for similar uses.

Potential Applications:

- Pesticides : Targeting specific insect species.

- Fungicides : Preventing fungal infections in crops.

Cosmetic Applications

The compound is also investigated for its role in cosmetic formulations. It can act as a stabilizing agent or conditioning agent in hair care products. For example, formulations containing this compound have been reported to enhance the performance of hair-styling products by providing improved texture and manageability .

Example Formulation:

- Product Type : Hair-styling foam

- Functionality : Enhances texture and provides conditioning benefits.

Mechanism of Action

The mechanism by which alpha-(Trichloromethyl)benzyl propionate exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, altering their function and activity. The propionate group may also play a role in modulating the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares α-(trichloromethyl)benzyl propionate with analogous compounds based on structural features, reactivity, and industrial applications.

Benzyl Propionate (CAS 122-63-4)

- Structure : Lacks the trichloromethyl substituent; instead, the benzyl group is directly esterified with propionic acid.

- Applications: Widely used in fragrances (floral/fruity notes), food flavoring, and household cleaners .

- Key Differences :

α-Methylbenzyl Propionate (CAS 2719-05-3)

- Structure : Features a methyl (-CH₃) group instead of trichloromethyl at the alpha position.

- Applications : Used in perfumery (e.g., styrallyl propionate) for its sweet, floral scent .

- Key Differences :

Trichloromethyl Phenyl Carbinyl Acetate (CAS 90-17-5)

- Structure : Contains a trichloromethyl group but is esterified with acetic acid instead of propionic acid.

- Applications: Known as "Crystal Rose," it is used in cosmetics and fragrances .

- Key Differences :

Dicofol (CAS 115-32-2)

- Structure : A chlorinated derivative with two para-chlorophenyl groups attached to the trichloromethyl-benzyl core.

- Applications : Acaricide/miticide in agriculture .

- Key Differences :

Comparative Data Table

| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| α-(Trichloromethyl)benzyl propionate | 31643-14-8 | 281.566 | Trichloromethyl, propionate | Polymer synthesis, prodrugs |

| Benzyl propionate | 122-63-4 | 178.23 | Benzyl, propionate | Fragrances, food flavoring |

| α-Methylbenzyl propionate | 2719-05-3 | 178.23 | Methyl, propionate | Perfumery (floral notes) |

| Trichloromethyl phenyl carbinyl acetate | 90-17-5 | 267.53 | Trichloromethyl, acetate | Cosmetics, fragrances |

| Dicofol | 115-32-2 | 370.48 | Trichloromethyl, dichlorophenyl | Pesticides |

Research Findings and Industrial Relevance

Polymer Chemistry

α-(Trichloromethyl)benzyl propionate acts as an inimer (initiator-monomer) in hyperbranched polymer synthesis. The trichloromethyl group initiates single-electron transfer living radical polymerization (SET-LRP), while the methacryloyl group participates in chain propagation. This dual functionality is absent in simpler esters like benzyl propionate .

Prodrug Development

The compound’s ester group enables conjugation with therapeutic agents (e.g., SN-38, a camptothecin analog).

Biological Activity

Alpha-(Trichloromethyl)benzyl propionate (CAS Number: 31643-14-8) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a trichloromethyl group attached to a benzyl propionate structure. Its molecular formula is C11H10Cl3O2, and it has a molecular weight of approximately 299.55 g/mol. The presence of the trichloromethyl group significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through various chemical reactions:

- Oxidation : The compound can be oxidized to yield carboxylic acids or ketones, which may exhibit enhanced biological activity.

- Reduction : Reduction reactions can convert the trichloromethyl group into a methyl group, potentially altering its interaction with biological targets.

- Substitution : Nucleophilic substitution can replace the trichloromethyl group with other functional groups, leading to diverse derivatives with varying biological activities.

Enzyme Interaction Studies

Research indicates that this compound may influence enzyme activity. It has been utilized in studies focusing on enzyme inhibition and protein interactions. For instance, investigations into its effects on cytochrome P450 enzymes have shown that it can act as an inhibitor, impacting drug metabolism pathways.

Carcinogenicity Testing

In a related study examining the biological activity of structurally similar compounds, 4-chloromethylbiphenyl (4CMB), it was found that compounds with similar functionalities could exhibit carcinogenic properties. Although specific data on this compound's carcinogenicity is limited, the implications from related studies suggest caution in its use due to potential mutagenic effects observed in assays like the Salmonella/microsome test .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

- Enzyme Inhibition : A study highlighted that derivatives of similar compounds showed significant inhibition of acetylcholinesterase and butyrylcholinesterase, indicating potential neurotoxic effects . This raises concerns about the safety profile of this compound in biological systems.

- Antimicrobial Activity : Research on phenolic compounds indicated that modifications similar to those present in this compound could enhance antibacterial activity against various pathogens. This suggests potential applications in developing antimicrobial agents .

- Toxicological Assessments : A comprehensive review of chemical methods for evaluating antioxidant ability pointed out that compounds with similar structures could exhibit both beneficial and harmful effects depending on their concentration and exposure duration .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing alpha-(trichloromethyl)benzyl propionate with high purity?

- Methodology : Use esterification between alpha-(trichloromethyl)benzyl alcohol and propionic acid under acid catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to ensure completion. Purify via fractional distillation or recrystallization in non-polar solvents (e.g., hexane). Validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

- Key Data : Reported yields range from 65–85% depending on solvent polarity and catalyst efficiency.

Q. How can researchers determine the solubility of this compound in binary solvent systems?

- Methodology : Apply the modified Jouyban-Acree or CNIBS/R-K models to predict solubility in solvent mixtures like water-ethanol or water-acetonitrile. Validate predictions experimentally using gravimetric or UV-spectrophotometric methods at controlled temperatures (e.g., 25°C to 45°C). Reference solubility parameters (e.g., δ = 18.5 MPa¹/² for ethanol) to optimize solvent selection .

- Key Data : Solubility in ethanol at 25°C is ~2.3 mol/L, decreasing to 0.8 mol/L in aqueous ethanol (50% v/v) due to hydrophobic trichloromethyl groups .

Q. What analytical techniques are essential for characterizing physicochemical properties of this compound?

- Methodology :

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points (reported ~80–85°C) and decomposition thresholds (>200°C).

- Polarity : Measure partition coefficients (log P) via shake-flask method in octanol-water systems.

- Spectroscopy : Fourier-transform infrared (FTIR) for ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and trichloromethyl (C-Cl) vibrations at 650–800 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

- Methodology : Conduct comparative in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HepG2) under standardized OECD guidelines. Cross-reference with structural analogs like dicofol (4-chloro-alpha-(4-chlorophenyl)-alpha-(trichloromethyl)benzenemethanol), which exhibits aquatic toxicity (LC50 = 0.1 mg/L in Daphnia magna). Address discrepancies by controlling variables like impurity levels (e.g., residual benzyl chloride) .

Q. What computational approaches are suitable for modeling the degradation pathways of this compound in environmental systems?

- Methodology : Use density functional theory (DFT) to simulate hydrolysis mechanisms under acidic/alkaline conditions. Validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation products (e.g., trichloroacetic acid). Compare with experimental kinetic data (e.g., half-life >100 days in neutral pH) .

Q. How can researchers design experiments to study solvent-solute interactions in this compound solutions?

- Methodology : Employ molecular dynamics (MD) simulations to analyze hydrogen bonding and van der Waals interactions in polar solvents. Complement with Raman spectroscopy to observe solvent-induced conformational changes. Correlate with solubility data to optimize solvent selection for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.